molecular formula C9H15BrO B6207124 2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers CAS No. 2703778-66-7

2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers

Cat. No.: B6207124
CAS No.: 2703778-66-7
M. Wt: 219.1
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Description

2-bromo-7-oxaspiro[45]decane, Mixture of diastereomers, is a chemical compound characterized by its unique spirocyclic structure This compound is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7-oxaspiro[4.5]decane typically involves the formation of the spirocyclic ring system followed by bromination. One common method includes the cyclization of a suitable precursor, such as a diol or a hydroxy ketone, under acidic or basic conditions to form the spirocyclic core. Bromination is then carried out using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

Industrial Production Methods

Industrial production of 2-bromo-7-oxaspiro[4.5]decane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-7-oxaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce ketones or alcohols.

Scientific Research Applications

2-bromo-7-oxaspiro[4.5]decane finds diverse applications in scientific research due to its unique structure and reactivity:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 2-bromo-7-oxaspiro[4.5]decane depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-7-oxaspiro[4.5]decane: Similar structure but with a chlorine atom instead of bromine.

    2-iodo-7-oxaspiro[4.5]decane: Contains an iodine atom, leading to different reactivity.

    7-oxaspiro[4.5]decane: Lacks the halogen atom, resulting in different chemical properties.

Uniqueness

2-bromo-7-oxaspiro[45]decane is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective transformations

Properties

CAS No.

2703778-66-7

Molecular Formula

C9H15BrO

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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